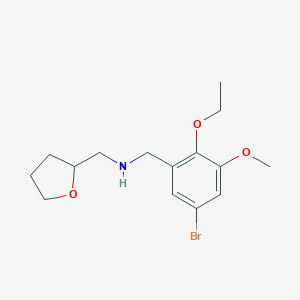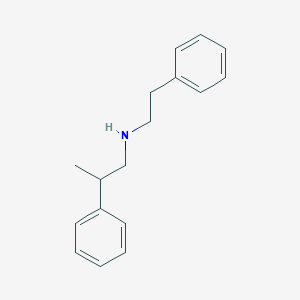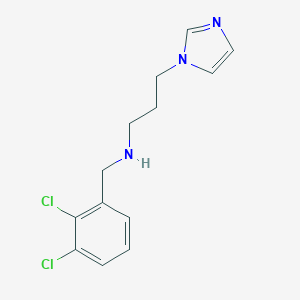
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. Mocetinostat is a potential therapeutic agent for the treatment of various types of cancer and other diseases.
科学研究应用
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
作用机制
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate works by inhibiting HDAC enzymes, resulting in increased acetylation of histone proteins. This leads to chromatin relaxation and increased gene expression. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to inhibit the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
实验室实验的优点和局限性
One advantage of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo. Additionally, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
未来方向
Future research on (2-Morpholin-4-yl-2-oxoethyl) thiocyanate could focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Additionally, further studies could investigate the use of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate in combination with other chemotherapeutic agents, as well as its potential use in other diseases beyond cancer. Finally, research could focus on identifying biomarkers that predict response to (2-Morpholin-4-yl-2-oxoethyl) thiocyanate, which could help personalize treatment for individual patients.
合成方法
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate involves a series of chemical reactions. The starting material is 2-(N-morpholino) ethylamine, which is reacted with thiophosgene to form 2-(N-morpholino)ethyl isothiocyanate. The isothiocyanate is then reacted with 2-oxoethylamine hydrochloride to form (2-Morpholin-4-yl-2-oxoethyl) thiocyanate. The final product is purified by recrystallization.
属性
产品名称 |
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate |
|---|---|
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC 名称 |
(2-morpholin-4-yl-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C7H10N2O2S/c8-6-12-5-7(10)9-1-3-11-4-2-9/h1-5H2 |
InChI 键 |
XOJVCLOSGCWNCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC#N |
规范 SMILES |
C1COCCN1C(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)